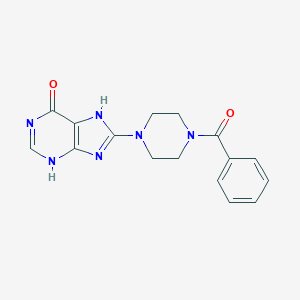![molecular formula C19H20N2O4 B499032 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic Acid CAS No. 1022924-59-9](/img/structure/B499032.png)
2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler precursors. It includes the reactions used, their conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule of the compound. Techniques used can include spectroscopy, crystallography, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, reactivity, and various spectroscopic properties .Applications De Recherche Scientifique
Mannich Reaction and Electrochemical Studies
The compound has been utilized in the synthesis of novel Mannich bases bearing pyrazolone moiety, demonstrating its application in the creation of new chemical entities. These novel compounds were characterized by various methods and their electrochemical behavior was studied, indicating the potential of this compound in the development of new materials or drugs (Naik et al., 2013).
Synthesis of 3-acylmethylene-substituted 2-piperazinones
The compound has been involved in the synthesis of 3-acylmethylene-substituted 2-piperazinones. This synthesis aimed to explore the biological activity dependence on the substituent nature in the acyl part of the piperazine ring, indicating the compound's role in creating biologically active molecules (Milyutin et al., 1994).
Antibacterial Activity of Novel Compounds
The compound has been used in the synthesis of novel derivatives exhibiting antibacterial activity. The synthesized compounds were subjected to screening against various bacterial strains, indicating the compound's potential in developing new antibacterial agents (Kadian et al., 2012).
Synthesis of Novel New 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters
This synthesis showcases the compound's role in creating complex chemical entities with potential pharmacological applications. The detailed synthetic route and structural support via spectral and analytical data suggest its relevance in advanced chemical synthesis (Acharyulu et al., 2009).
Synthesis and Evaluation of Novel Compounds for Antidepressant and Antianxiety Activities
The compound was involved in synthesizing a novel series of compounds tested for their antidepressant and antianxiety activities, indicating its potential in neuropsychiatric drug development (Kumar et al., 2017).
Synthesis of Novel Annelated 2-Oxopiperazines
This study examined the interaction of the compound with N-arylmaleimides, leading to the formation of previously undescribed compounds, highlighting its role in expanding chemical diversity (Svetlana et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a manner similar to these compounds . Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, which share structural similarities with this compound, are known to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(23)12-17-19(24)20-9-10-21(17)13-14-5-4-8-16(11-14)25-15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXLVXPZJKDIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
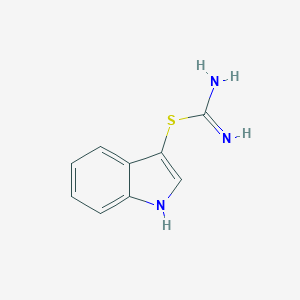
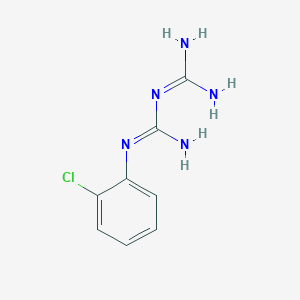
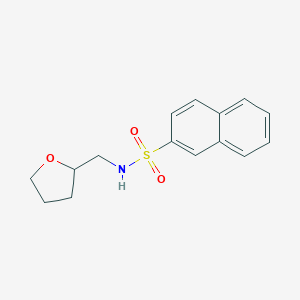

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
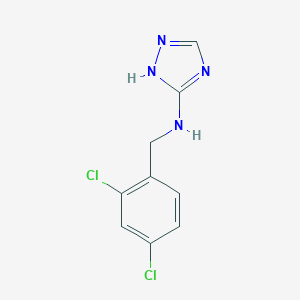
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
